molecular formula C19H18Si B1582181 Methyltriphenylsilane CAS No. 791-29-7

Methyltriphenylsilane

Cat. No. B1582181
CAS RN: 791-29-7
M. Wt: 274.4 g/mol
InChI Key: GIGVICQLYWGMGW-UHFFFAOYSA-N
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Description

Methyltriphenylsilane is a chemical compound with the molecular formula C19H18Si . It is used in laboratory chemicals .


Synthesis Analysis

Methyltriphenylsilane can be synthesized with methyltrichlorosilane and phenylethylene by Grignard reaction . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Methyltriphenylsilane was characterized by Fourier transform infrared spectroscopy, nuclear magnetic resonance (1H-NMR, 13C-NMR, and 29Si-NMR) . It has a molecular weight of 274.432 Da .


Physical And Chemical Properties Analysis

Methyltriphenylsilane has a molecular weight of 274.441 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

1. Application in Semiconductor Manufacturing

Methyltriphenylsilane has been explored for its use in semiconductor manufacturing, specifically in the development of Cu/Low k device materials for multi-layer interconnection. SiOC(-H) thin films containing alkyl groups, for which methyltriphenylsilane is a precursor, are promising due to their superior thermal and mechanical properties compared to traditional materials like porous SiOF and polyimides. This makes them suitable for replacing conventional Al wiring in semiconductor devices (Han et al., 2010).

2. Role in Organic Chemistry Reactions

Methyltriphenylsilane is involved in the cleavage of alkyl aryl ethers. For example, the reaction of triphenylsilyllithium with methyl aryl ethers produces methyltriphenylsilane and corresponding phenolic compounds. This illustrates its use in organic synthesis, where its steric sensitivity and reactivity with various aryl groups are of significance (Gilman & Trepka, 1964).

3. Involvement in Polycondensation Processes

In polymer science, methyltriphenylsilane plays a role in the polycondensation of certain silanes and cyclodisilazanes. This process, catalyzed by metallic potassium, leads to the formation of oligomers and polymers, signifying its importance in the synthesis of novel polymeric materials (Kotrelev et al., 1988).

4. Chemical Characterization and Analysis

Methyltriphenylsilane is characterized for various applications using techniques like NMR, GC-MS, FT-IR, and TGA analyses. These characterizations are crucial for understanding its properties and behavior in different chemical contexts, such as in the preparation of SiOC(-H) thin films (Han et al., 2010).

properties

IUPAC Name

methyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVICQLYWGMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335042
Record name Methyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltriphenylsilane

CAS RN

791-29-7
Record name Methyltriphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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